molecular formula C20H17Cl2N3O3 B2377526 N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 942007-70-7

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2377526
CAS No.: 942007-70-7
M. Wt: 418.27
InChI Key: BJUZNEXVCZFWLD-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Substitution reactions: Introduction of the 2,3-dichlorophenyl and 4-ethoxyphenyl groups can be done through nucleophilic substitution reactions.

    Acetylation: The final step often involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups often have comparable chemical properties.

Uniqueness

N-(2,3-dichlorophenyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-2-28-14-8-6-13(7-9-14)16-10-11-19(27)25(24-16)12-18(26)23-17-5-3-4-15(21)20(17)22/h3-11H,2,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZNEXVCZFWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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